molecular formula C10H15NOS B13837216 2-(Pyridin-2-ylsulfanylmethyl)butan-1-ol

2-(Pyridin-2-ylsulfanylmethyl)butan-1-ol

Cat. No.: B13837216
M. Wt: 197.30 g/mol
InChI Key: GOLHFGKNRMKWPG-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylsulfanylmethyl)butan-1-ol is an organic compound that features a pyridine ring attached to a butanol backbone through a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylsulfanylmethyl)butan-1-ol typically involves the reaction of pyridine-2-thiol with a suitable butanol derivative. One common method is the nucleophilic substitution reaction where pyridine-2-thiol reacts with 2-bromo-2-methylbutane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylsulfanylmethyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The sulfanylmethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Pyridin-2-ylsulfanylmethyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylsulfanylmethyl)butan-1-ol involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)ethanol: Similar structure but lacks the sulfanylmethyl group.

    2-(Pyridin-2-ylmethyl)butan-1-ol: Similar structure but with a different substituent on the butanol backbone.

    2-(Pyridin-2-ylthio)butane: Similar structure but lacks the hydroxyl group.

Uniqueness

2-(Pyridin-2-ylsulfanylmethyl)butan-1-ol is unique due to the presence of both the sulfanylmethyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

2-(pyridin-2-ylsulfanylmethyl)butan-1-ol

InChI

InChI=1S/C10H15NOS/c1-2-9(7-12)8-13-10-5-3-4-6-11-10/h3-6,9,12H,2,7-8H2,1H3

InChI Key

GOLHFGKNRMKWPG-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)CSC1=CC=CC=N1

Origin of Product

United States

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